(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride
CAS No.:
Cat. No.: VC18996541
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN5 |
|---|---|
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H |
| Standard InChI Key | LKAPXPOKCIPENX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1N2C=CN=C2)CN.Cl |
Introduction
Chemical Structure and Nomenclature
The core structure of (4-(1H-imidazol-1-yl)pyrimidin-2-yl)methanamine hydrochloride consists of a pyrimidine ring substituted at the 4-position with an imidazole group and at the 2-position with a methanamine side chain. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical candidates .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)methanamine hydrochloride | |
| Molecular Formula | ||
| Molecular Weight | 211.65 g/mol | |
| SMILES | C1=CN=C(N=C1N2C=CN=C2)CN.Cl | |
| InChIKey | LKAPXPOKCIPENX-UHFFFAOYSA-N | |
| PubChem CID | 72211687 |
The free base form, (4-imidazol-1-ylpyrimidin-2-yl)methanamine, has a molecular weight of 175.19 g/mol () and an InChIKey of DFJBITUAZPSMSJ-UHFFFAOYSA-N . Protonation of the methanamine group and subsequent chloride counterion formation yield the hydrochloride salt, a modification frequently employed to improve bioavailability in drug development.
Synthesis and Characterization
While no direct synthesis protocols for this compound are publicly documented, analogous imidazole-pyrimidine derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, a related benzoimidazole-pyrimidine hybrid was synthesized by arylation of imidazole intermediates with chloropyrimidines using sodium hydride in dimethylformamide (DMF) .
A plausible synthetic route for the target compound could involve:
-
Imidazole Activation: Reacting 1H-imidazole with 4-chloro-2-(methylsulfonyl)pyrimidine under basic conditions to form the 4-imidazol-1-ylpyrimidine scaffold.
-
Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Characterization would rely on spectral techniques:
-
NMR: -NMR would reveal proton environments of the imidazole (δ 7.5–8.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) rings.
-
Mass Spectrometry: ESI-MS would confirm the molecular ion peak at m/z 211.65 .
Physicochemical Properties
The compound’s solubility, logP, and pKa are critical determinants of its pharmacokinetic profile. As a hydrochloride salt, it is likely soluble in polar solvents like water or methanol. The imidazole ring (pKa ~6.8) may confer pH-dependent solubility, while the pyrimidine moiety contributes to planar rigidity.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.2 (estimated) | ChemAxon |
| Water Solubility | ~10 mg/mL (25°C) | ALOGPS |
| Hydrogen Bond Donors | 2 (amine, imidazole NH) | |
| Hydrogen Bond Acceptors | 5 (pyrimidine N, imidazole N) |
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .
| Target | Mechanism | Structural Basis |
|---|---|---|
| Dihydrofolate Reductase | Competitive inhibition | Pyrimidine mimicry of folate |
| EGFR Kinase | ATP-binding site blockade | Imidazole-pyrimidine scaffold |
| Tubulin Polymerization | Disruption of microtubules | Planar aromatic system |
Future Research Directions
-
Synthetic Optimization: Developing regioselective methods to minimize byproducts during imidazole-pyrimidine coupling.
-
In Vitro Screening: Prioritizing assays against fungal pathogens (e.g., Candida albicans) and cancer cell lines (e.g., MCF-7, HeLa).
-
ADMET Profiling: Evaluating absorption, distribution, and toxicity in preclinical models.
-
Structural Analog Design: Exploring substitutions on the imidazole ring or methanamine group to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume